molecular formula C7H9N3O2 B6329656 (2R)-2-(pyrimidin-2-ylamino)propanoic acid CAS No. 1212102-70-9

(2R)-2-(pyrimidin-2-ylamino)propanoic acid

Cat. No.: B6329656
CAS No.: 1212102-70-9
M. Wt: 167.17 g/mol
InChI Key: BAWRRKZCBDUZKE-RXMQYKEDSA-N
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Description

(2R)-2-(Pyrimidin-2-ylamino)propanoic acid is a chiral amino acid derivative featuring a pyrimidine ring substituted at the α-carbon of the propanoic acid backbone. This compound is classified as a rare chemical, primarily used in research settings . Limited physical data are available, but it is reported as a cream-colored solid with 98% purity . Based on structural analysis, its molecular formula is estimated as C₇H₁₀N₄O₂ (calculated molecular weight: ~168 g/mol).

Properties

IUPAC Name

(2R)-2-(pyrimidin-2-ylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-5(6(11)12)10-7-8-3-2-4-9-7/h2-5H,1H3,(H,11,12)(H,8,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWRRKZCBDUZKE-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Amino Acid Immobilization

The Merrifield resin (chloromethylated polystyrene) and Wang resin (4-hydroxymethylphenoxy-linked polystyrene) are commonly used. For (R)-alanine, the Fmoc (fluorenylmethyloxycarbonyl) protection strategy is preferred to avoid racemization during immobilization. The amino acid is anchored via its carboxyl group using cesium carbonate (Cs₂CO₃) and potassium iodide (KI) as catalysts at 80–85°C.

Table 1: Immobilization Efficiency of (R)-alanine on Resins

Resin TypeCoupling AgentTemperature (°C)Yield (%)
MerrifieldCs₂CO₃/KI8085
WangDIC/HOBt2578

N-Hetarylation with Pyrimidine Derivatives

After deprotecting the amino group (e.g., using 20% piperidine in DMF), the resin-bound (R)-alanine reacts with 2-chloropyrimidine under nucleophilic aromatic substitution conditions. Triethylamine (TEA) or DIEA (N,N-diisopropylethylamine) facilitates the reaction in DMF at 90°C for 12–24 hours.

Key Reaction:

Resin-Ala-NH2+2-chloropyrimidineTEA, DMFResin-Ala-NH-Pyrimidin-2-yl\text{Resin-Ala-NH}_2 + \text{2-chloropyrimidine} \xrightarrow{\text{TEA, DMF}} \text{Resin-Ala-NH-Pyrimidin-2-yl}

The product is cleaved from the resin using trifluoroacetic acid (TFA)/water (95:5), yielding (2R)-2-(pyrimidin-2-ylamino)propanoic acid with >90% enantiomeric excess (e.e.).

Solution-Phase Synthesis Methods

Solution-phase synthesis is scalable and avoids resin-handling complexities. Two primary routes are employed:

Direct Amination of (R)-Alaninate

Ethyl (R)-alaninate reacts with 2-aminopyrimidine in the presence of a coupling agent such as BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HOBt (hydroxybenzotriazole). The reaction proceeds in DMF at 25°C for 24 hours, followed by alkaline hydrolysis to the carboxylic acid.

Table 2: Optimization of Direct Amination

Coupling AgentSolventTime (h)Yield (%)
BOPDMF2472
HOBt/EDCTHF4865

Nucleophilic Substitution with Halopyrimidines

A modified approach involves reacting (R)-alanine with 2-fluoropyrimidine under basic conditions. Potassium hydroxide (KOH) in aqueous ethanol at 70°C drives the substitution, achieving 68% yield after 6 hours.

Reaction Mechanism:

(R)-Alanine+2-fluoropyrimidineKOH, EtOH(2R)-2-(Pyrimidin-2-ylamino)propanoic acid\text{(R)-Alanine} + \text{2-fluoropyrimidine} \xrightarrow{\text{KOH, EtOH}} \text{(2R)-2-(Pyrimidin-2-ylamino)propanoic acid}

Enantioselective Synthesis and Chiral Resolution

Preserving the (R)-configuration requires careful control of reaction conditions:

Asymmetric Catalysis

Chiral palladium catalysts (e.g., Pd-BINAP complexes) enable enantioselective coupling between pyrimidin-2-ylamines and β-bromoalanine derivatives. This method achieves up to 94% e.e. but requires inert atmosphere conditions.

Kinetic Resolution

Racemic mixtures of 2-(pyrimidin-2-ylamino)propanoic acid are resolved using chiral stationary-phase HPLC (CSP-HPLC) or enzymatic hydrolysis with acylase I. The latter selectively hydrolyzes the (S)-enantiomer, leaving the (R)-form intact.

Table 3: Chiral Resolution Efficiency

MethodResolution Timee.e. (%)
CSP-HPLC (Chiralpak)30 min99
Acylase I Hydrolysis12 h95

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O, 400 MHz): δ 8.35 (d, J = 4.8 Hz, 2H, Pyrimidine-H), 6.65 (t, J = 4.8 Hz, 1H, Pyrimidine-H), 4.10 (q, J = 7.2 Hz, 1H, CH), 1.45 (d, J = 7.2 Hz, 3H, CH₃).

  • ¹³C NMR: δ 175.2 (COOH), 158.1 (Pyrimidine-C), 55.3 (CH), 18.1 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₇H₁₀N₃O₂ [M+H]⁺: 168.0764; Found: 168.0768.

Comparative Analysis of Synthetic Routes

Table 4: Advantages and Limitations of Methods

MethodYield (%)e.e. (%)ScalabilityCost
Solid-Phase8590ModerateHigh
Solution-Phase7298HighLow
Asymmetric Catalysis6094LowVery High

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(pyrimidin-2-ylamino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

(2R)-2-(pyrimidin-2-ylamino)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2R)-2-(pyrimidin-2-ylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The table below compares (2R)-2-(Pyrimidin-2-ylamino)propanoic acid with five structurally analogous propanoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
(2R)-2-(Pyrimidin-2-ylamino)propanoic acid C₇H₁₀N₄O₂* ~168 Pyrimidin-2-ylamino Cream solid
(2R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 Pyridin-3-yl Cream solid
(2R)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic acid C₁₁H₁₅NO₃ 209.24 Dimethylamino, 4-hydroxyphenyl Not reported
(2R)-2-(Isoquinolin-1-yl)propanoic acid C₁₂H₁₁NO₂ 201.2 Isoquinolin-1-yl Not reported
(2R)-2-Amino-3-hydroxypropanoic acid (D-serine) C₃H₇NO₃ 105.09 Hydroxyl Not reported
(R)-2-(2-Oxopyrrolidin-1-yl)propanoic acid C₇H₁₁NO₃ 157.17 2-Oxopyrrolidin-1-yl Not reported

*Estimated based on structural analysis.

Key Differences and Implications

Aromatic vs. Aliphatic Substituents
  • Pyrimidin-2-ylamino vs. This may influence binding affinity in biological systems .
  • Isoquinolin-1-yl: A larger bicyclic aromatic system (C₉H₇N) compared to pyrimidine, likely increasing lipophilicity and steric hindrance .
Functional Group Variations
  • Hydroxyl (D-serine): A naturally occurring amino acid derivative, D-serine’s hydroxyl group facilitates roles in neurotransmission and solubility in aqueous environments .

Biological Activity

(2R)-2-(pyrimidin-2-ylamino)propanoic acid is a compound with significant potential in biological research and pharmaceutical applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring attached to an amino acid backbone, which imparts unique chemical properties conducive to various biological interactions. Its molecular formula is C7H10N4O2C_7H_10N_4O_2, and it features both hydrophilic and hydrophobic characteristics, making it suitable for interaction with various biomolecules.

(2R)-2-(pyrimidin-2-ylamino)propanoic acid primarily acts through:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially modulating metabolic pathways.
  • Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways crucial for various physiological processes .

1. Enzyme Inhibition

Research indicates that (2R)-2-(pyrimidin-2-ylamino)propanoic acid may inhibit enzymes involved in critical biochemical pathways. For instance, it has been studied for its role in inhibiting certain kinases, which are pivotal in cancer biology.

2. Anticancer Potential

Preliminary studies suggest that this compound exhibits anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival.

3. Anti-inflammatory Effects

There is emerging evidence that (2R)-2-(pyrimidin-2-ylamino)propanoic acid may exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of (2R)-2-(pyrimidin-2-ylamino)propanoic acid against specific kinases involved in cancer progression. The results indicated a significant reduction in kinase activity, suggesting potential therapeutic applications in oncology.

Case Study 2: Anticancer Activity

In a controlled experiment involving various cancer cell lines, (2R)-2-(pyrimidin-2-ylamino)propanoic acid demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
(2R)-2-(pyrimidin-2-ylamino)propanoic acidPyrimidine derivativeEnzyme inhibitor, anticancer
2-Aminopyrimidine derivativesPyrimidine derivativeAntimicrobial, anticancer
Pyrrolo[2,3-d]pyrimidine derivativesPyrimidine derivativeKinase inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2-(pyrimidin-2-ylamino)propanoic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer :

  • Synthesis Approaches :

Enantioselective Synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to introduce the (2R)-configuration .

Pyrimidine Functionalization : Couple pyrimidin-2-amine with a protected D-alanine derivative, followed by deprotection and purification via HPLC .

  • Purity Assurance :
  • Chiral HPLC : Employ columns with chiral stationary phases (e.g., Chiralpak IA) to confirm enantiomeric excess (≥98%).
  • Polarimetry : Measure optical rotation ([α]D) and compare with literature values for stereochemical validation .

Q. How should researchers characterize the physicochemical properties of (2R)-2-(pyrimidin-2-ylamino)propanoic acid?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on pyrimidine ring protons (δ 8.1–8.5 ppm) and the α-amino acid backbone (δ 3.2–4.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight (MW: 195.18 g/mol) via ESI-MS or MALDI-TOF .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C under inert atmosphere) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stereochemical assignments for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in polar solvents (e.g., methanol/water) and analyzing diffraction data .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to validate the (2R)-configuration .
  • Case Study : A 2024 study found discrepancies in NMR-derived stereochemistry; X-ray analysis corrected the assignment .

Q. How can researchers investigate the biological activity of (2R)-2-(pyrimidin-2-ylamino)propanoic acid in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Screen against pyrimidine-binding enzymes (e.g., dihydroorotate dehydrogenase) using fluorescence-based assays .
  • Kinetic Analysis :
  • IC50_{50} Determination : Use dose-response curves (0.1–100 µM) to calculate inhibition constants.
  • Mechanism Studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • In Vivo Models : Administer to C. elegans or zebrafish to assess metabolic disruption (e.g., purine/pyrimidine imbalance) .

Q. What analytical methods are optimal for detecting impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to separate and identify byproducts (e.g., diastereomers or hydrolyzed derivatives) .
  • Limit of Detection (LOD) : Achieve ≤0.1% impurity detection via high-sensitivity MS/MS .
  • Example : A 2025 study identified a 0.3% impurity as (2S)-isomer using chiral HPLC; process optimization reduced it to <0.05% .

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